Testosterone

Catalog No.
S544991
CAS No.
58-22-0
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testosterone

CAS Number

58-22-0

Product Name

Testosterone

IUPAC Name

17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3

InChI Key

MUMGGOZAMZWBJJ-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Solubility

In water, 23.4 mg/L at 25 °C
Freely soluble in dehydrogenated alcohol, chloroform; soluble in vegetable oils, alcohol, dioxane and other organic solvents; slightly soluble in ether
Insoluble in water
Soluble in ethanol, ethyl ether, acetone
In ethanol: 1 in 5; in chloroform: 1 in 2; in diethyl ether: 1 in 100; in ethyl oleate: 1 in 150. Sol in acetone, dioxane and fixed oils
0.0234 mg/mL

Synonyms

17 beta Hydroxy 4 Androsten 3 one, 17 beta Hydroxy 8 alpha 4 Androsten 3 one, 17-beta-Hydroxy-4-Androsten-3-one, 17-beta-Hydroxy-8 alpha-4-Androsten-3-one, 8 Isotestosterone, 8-Isotestosterone, Androderm, AndroGel, Andropatch, Androtop, Histerone, Sterotate, Sustanon, Testim, Testoderm, Testolin, Testopel, Testosterone, Testosterone Sulfate

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C

Description

The exact mass of the compound Testosterone is 288.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.4 mg/l (at 25 °c)8.11e-05 min water, 23.4 mg/l at 25 °cfreely soluble in dehydrogenated alcohol, chloroform; soluble in vegetable oils, alcohol, dioxane and other organic solvents; slightly soluble in etherinsoluble in watersoluble in ethanol, ethyl ether, acetonein ethanol: 1 in 5; in chloroform: 1 in 2; in diethyl ether: 1 in 100; in ethyl oleate: 1 in 150. sol in acetone, dioxane and fixed oils0.0234 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755838. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Hypogonadism in Males

One of the most established uses of testosterone research is in treating hypogonadism, a condition where the testes produce low levels of the hormone. Studies have shown testosterone therapy (TRT) to be effective in improving symptoms like low libido, erectile dysfunction, and decreased bone density in men with hypogonadism [National Institutes of Health (.gov)]. Research suggests TRT may also benefit mood, red blood cell count, and muscle mass [National Institutes of Health (.gov)].

Understanding Male Sexual Function and Development

Testosterone plays a crucial role in male sexual development and function. Research on testosterone helps scientists understand the hormonal pathways regulating these processes. Studies investigate how testosterone levels influence sperm production, libido, and erectile function [National Institutes of Health (.gov)]. This research aids in developing treatments for male sexual dysfunction and infertility.

Investigating Testosterone's Effects on Aging

Age-related decline in testosterone levels is a well-documented phenomenon. Scientific research explores how this decline impacts health and well-being in older men. Studies examine whether TRT can improve muscle mass, bone density, cognitive function, and cardiovascular health in aging males [National Center for Biotechnology Information (.gov)]. However, long-term safety data on TRT in older adults is still being established [National Center for Biotechnology Information (.gov)].

Potential Applications Beyond Androgen Deficiency

Research on testosterone extends beyond treating deficiencies. Scientists are exploring its potential therapeutic effects in various conditions. Studies investigate the use of testosterone in treating muscle wasting associated with HIV/AIDS and cancer [National Center for Biotechnology Information (.gov)]. Additionally, research is ongoing to determine if testosterone therapy can improve cognitive function or mood in women with Hypoactive Sexual Desire Disorder (HSDD) [Oxford Academic]. However, more evidence is needed before these applications become standard practice.

Testosterone is a steroid hormone belonging to the androgen class, which is primarily responsible for the development of male sexual characteristics. Its chemical formula is C19H28O2, and it features a ketone and a hydroxyl group at positions three and seventeen, respectively. Testosterone is synthesized mainly in the testes in males and in smaller amounts in the ovaries and adrenal glands in females. This hormone plays a crucial role in various physiological processes, including spermatogenesis, the regulation of libido, muscle mass maintenance, and fat distribution .

Testosterone exerts its effects by binding to androgen receptors (ARs) located in various tissues throughout the body. Upon binding, the testosterone-AR complex triggers the transcription of genes responsible for male sexual development, muscle growth, bone formation, and other testosterone-mediated functions [].

  • Toxicity: Excessive testosterone levels can have adverse effects, including increased risk of prostate cancer, liver damage, and cardiovascular problems []. Conversely, low testosterone levels can lead to decreased libido, erectile dysfunction, fatigue, and depression [].
  • Flammability: Testosterone is not flammable [].
  • Reactivity: Testosterone can undergo unwanted reactions under certain conditions, such as degradation in the presence of strong acids or bases [].
Within the body:

  • Metabolism: Testosterone can be metabolized into several active metabolites, including dihydrotestosterone (DHT) and estradiol. The conversion to DHT occurs via the enzyme 5-alpha-reductase, which enhances its androgenic potency. Estradiol is produced through aromatization by the enzyme aromatase .
  • Hydroxylation: Cytochrome P450 enzymes (such as CYP3A4) can hydroxylate testosterone at various positions, leading to multiple metabolites like 6β-hydroxytestosterone and 16β-hydroxytestosterone .
  • Conjugation: Testosterone can also undergo conjugation with glucuronic acid or sulfate for excretion .

Testosterone exhibits a wide range of biological activities:

  • Androgenic Effects: It promotes the development of male reproductive tissues and secondary sexual characteristics such as increased muscle mass, bone density, and body hair growth. These effects are mediated through binding to androgen receptors in target tissues, influencing gene expression related to male traits .
  • Anabolic Effects: Testosterone stimulates protein synthesis, leading to increased muscle mass and strength. This anabolic activity is particularly significant during puberty when testosterone levels rise dramatically .
  • Erythropoiesis: Testosterone enhances erythropoiesis, resulting in higher red blood cell counts in males compared to females .

Testosterone is synthesized from cholesterol through a series of enzymatic reactions:

  • Cholesterol Conversion: The process begins with cholesterol being converted into pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1).
  • Intermediate Formation: Pregnenolone is further converted into dehydroepiandrosterone (DHEA) and androstenedione through various enzymatic steps involving CYP17A1.
  • Final Conversion: The key step involves the reduction of androstenedione to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase .

Testosterone has numerous applications in medicine and sports:

  • Hormone Replacement Therapy: It is used to treat conditions associated with low testosterone levels (hypogonadism) in men, which can lead to symptoms such as fatigue, depression, and decreased libido.
  • Gender-Affirming Therapy: In transgender men, testosterone therapy helps develop secondary male characteristics during gender transition .
  • Anabolic Steroid Use: Although controversial, synthetic derivatives of testosterone are often misused by athletes and bodybuilders to enhance performance and physique .

Testosterone interacts with several receptors and biological pathways:

  • Androgen Receptor Interaction: Testosterone binds to androgen receptors in various tissues, activating signaling pathways that lead to physiological effects associated with male characteristics .
  • Feedback Mechanisms: High levels of testosterone can inhibit further production through negative feedback on the hypothalamus and pituitary gland, regulating its own synthesis .
  • Drug Interactions: Testosterone can interact with other medications affecting its metabolism or efficacy; for example, certain antifungal agents may increase testosterone levels due to their effects on liver enzymes involved in its metabolism .

Several compounds share structural similarities with testosterone but exhibit different biological activities:

CompoundStructure SimilarityUnique Features
DihydrotestosteroneSimilar steroid structureMore potent androgenic activity than testosterone
AndrostenedionePrecursor to testosteroneLess potent androgen; involved in steroidogenesis
DehydroepiandrosteronePrecursor hormoneWeak androgen; converted into testosterone or estradiol
EstradiolAromatized form of testosteronePrimary female sex hormone; mediates female characteristics

Testosterone stands out due to its potent androgenic effects essential for male sexual development and maintenance of male characteristics. Its unique ability to convert into dihydrotestosterone further enhances its biological potency compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
White or slightly cream-white crystals or crystalline powder.

Color/Form

White needles from dilute acetone
Needles from dilute acetone
White or slightly cream-white crystals or crystalline powde

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Heavy Atom Count

21

LogP

3.32
3.32 (LogP)
log Kow = 3.32
3.32

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

151.0 °C
MP: 153-157 °C
MP: 140-141 °C /Testosterone acetate/
Crystals. MP: 36-37.5 °C. Very soluble in ether; soluble in vegetable oils. Insoluble in water /Enanthate/
155 °C
311 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3XMK78S47O

GHS Hazard Statements

Aggregated GHS information provided by 358 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (21.79%): May cause cancer [Danger Carcinogenicity];
H351 (78.49%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (87.71%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (12.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (17.88%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (77.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Testosterone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Testosterone is indicated to treat primary hypogonadism and hypogonadotropic hypogonadism.
FDA Label
Intrinsa is indicated for the treatment of hypoactive sexual desire disorder (HSDD) in bilaterally oophorectomised and hysterectomised (surgically induced menopause) women receiving concomitant estrogen therapy.
Livensa is indicated for the treatment of hypoactive sexual desire disorder (HSDD) in bilaterally oophorectomised and hysterectomised (surgically induced menopause) women receiving concomitant estrogen therapy.
Treatment of male hypogonadism
Treatment of dry eye disease
Hypoactive sexual desire disorde

Therapeutic Uses

Androgens
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Testosterone is included in the database.
In males, testosterone is used for the management of congenital or acquired primary hypogonadism such as that resulting from orchiectomy or from testicular failure caused by cryptorchidism, bilateral torsion, orchitis, or vanishing testis syndrome. Testosterone also is used in males for the management of congenital or acquired hypogonadotropic hypogonadism such as that resulting from idiopathic gonadotropin or gonadotropin-releasing hormone (luteinizing hormone releasing hormone) deficiency or from pituitary-hypothalamic injury caused by tumors, trauma, or radiation. If any of these conditions occur before puberty, androgen replacement therapy will be necessary during adolescence for the development of secondary sexual characteristics and prolonged therapy will be required to maintain these characteristics. Prolonged androgen therapy also is required to maintain sexual characteristics in other males who develop testosterone deficiency after puberty. /Included in US product labeling/
When the diagnosis is well established, testosterone may be used to stimulate puberty in carefully selected males with delayed puberty. These males usually have a family history of delayed puberty that is not caused by a pathologic disorder. Brief treatment with conservative doses of an androgen may occasionally be justified in these males if they do not respond to psychologic support. Because androgens may adversely affect bone maturation in these prepubertal males, this potential risk should be fully discussed with the patient and his parents prior to initiation of androgen therapy. If androgen therapy is initiated in these prepubertal males, radiographs of the hand and wrist should be obtained at 6-month intervals to determine the effect of therapy on the epiphyseal centers. Testosterone is designated an orphan drug by the FDA for use in this condition. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for Testosterone (17 total), please visit the HSDB record page.

Pharmacology

Testosterone antagonizes the androgen receptor to induce gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics.[A187114,L8983,L8935,L8938,L8986,L8989,L8992,L8995] The duration of action of testosterone is variable from patient to patient with a half life of 10-100 minutes.[L8983,L8935,L8938,L8986,L8989,L8992,L8995] The therapeutic index is wide considering the normal testosterone levels in an adult man range from 300-1000ng/dL.[L8983,L8938,L8986,L8989,L8992,L8995] Counsel patients regarding the risk of secondary exposure of testosterone topical products to children.[L8983,L8938,L8986,L8989,L8992]
Therapeutic Testosterone is a synthetic form of the endogenous androgenic steroid testosterone. In vivo, testosterone is irreversibly converted to dihydrotestosterone (DHT) in target tissues by the enzyme 5-alpha reductase. Testosterone or DHT ligand-androgen receptor complexes act as transcription factor complexes, stimulating the expression of various responsive genes. DHT binds with higher affinity to androgen receptors than testosterone, activating gene expression more efficiently. In addition, testosterone is irreversibly converted to estradiol by the enzyme complex aromatase, particularly in the liver and adipose tissue. Testosterone and DHT promote the development and maintenance of male sex characteristics related to the internal and external genitalia, skeletal muscle, and hair follicles; estradiol promotes epiphyseal maturation and bone mineralization. Due to rapid metabolism by the liver, therapeutic testosterone is generally administered as an ester derivative.

MeSH Pharmacological Classification

Androgens

ATC Code

G03BA03
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03B - Androgens
G03BA - 3-oxoandrosten (4) derivatives
G03BA03 - Testosterone

Mechanism of Action

The androgen receptor exists in the cytoplasm bound to the heat shock proteins HSP90, HSP70, and other chaperones. After binding to an androgen, the androgen receptor dissociates from HSP90 and undergoes a conformational change to slow the rate of dissociation from the androgen receptor. The androgen-receptor complex is transported into the nucleus where it binds to DNA and recruits other transcriptional regulators to form a pre-initiation complex and eventually induce expression of specific genes. Testosterone and its active metabolite dihydrotestosterone (DHT) antagonize the androgen receptor to develop masculine sex organs including the prostate, seminal vesicles, penis, and scrotum. Antagonism of the androgen receptor is also responsible for the development of secondary sexual characteristics including facial and body hair, enlargement of the larynx, thickening of the vocal cords, and changes in muscle and fat distribution.
Low-grade chronic inflammation is commonly found in patients with polycystic ovary syndrome (PCOS) who exhibit hyperandrogenism or hyperandrogenemia. Clinical studies have shown that hyperandrogenemia is closely correlated with low-grade chronic inflammation. However, the mechanism underlying this correlation remains unclear. Recent studies have suggested that adipocytes increase the production of proinflammatory mediators such as interleukin-6 (IL-6) and macrophage chemotactic protein-1 (MCP-1) when the inflammatory signal transduction cascade system is activated by external stimuli. The present study aimed to evaluate the effects of testosterone on the innate signalling and expression of proinflammatory mediators in 3T3-L1 adipocytes, which were or were not induced by lipopolysaccharide (LPS). The effects of testosterone on the expression of proinflammatory mediators, nuclear factor-kappaB (NF-kappaB), and extracellular signal-regulated kinase 1/2 (ERK1/2) signalling pathways were investigated using an enzyme-linked immunosorbent assay, reverse transcriptase-polymerase chain reaction, western blot analysis and an electrophoresis mobility shift assay. Testosterone induces IL-6 and MCP-1, and enhances LPS-induction of IL-6 and MCP-1. However, the effects are not simply additive, testosterone significantly enhanced the effects of LPS-induced inflammation factors. Testosterone induces the phosphorylation of ERK1/2 and NF-kappaB. The effect of testosterone on the expression of IL-6 and MCP-1 is inhibited by PD98059, an ERK1/2 inhibitor, and PDTC, an NF-kappaB inhibitor. The results indicate that testosterone enhances LPS-induced IL-6 and MCP-1 expression by activating the ERK1/2/NF-kappaB signalling pathways in 3T3-L1 adipocytes.
Androgens reportedly stimulate the production of erythrocytes, apparently by enhancing the production of erythropoietic stimulating factor.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

1.7x10-8 mmHg (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

58-22-0

Absorption Distribution and Excretion

A single 100mg topical dose of testosterone has an AUC of 10425±5521ng\*h/dL and a Cmax of 573±284ng/dL. Testosterone is approximately 10% bioavailable topically.
90% of an intramuscular dose is eliminated in urine, mainly as glucuronide and sulfate conjugates. 6% is eliminated in feces, mostly as unconjugated metabolites.
The volume of distribution of testosterone in elderly men is 80.36±24.51L.
The mean metabolic clearance in middle aged men is 812±64L/day.
Testosterone is absorbed systemically through the skin following topical application as a gel or transdermal system. Following topical application of a hydroalcoholic gel formulation of testosterone (AndroGel, Testim) to the skin, the gel quickly dries on the skin surface, which serves as a reservoir for sustained release of the hormone into systemic circulation. Approximately 10% of a testosterone dose applied topically to the skin as a 1% gel is absorbed percutaneously into systemic circulation. The manufacturer of AndroGel states that increases in serum testosterone concentrations were apparent within 30 minutes of topical application of a 100-mg testosterone dose of the 1% gel, with physiologic concentrations being achieved in most patients within 4 hours (pretreatment concentrations were not described); percutaneous absorption continues for the entire 24-hour dosing interval. Serum testosterone concentrations approximate steady-state levels by the end of the initial 24 hours and are at steady state by the second or third day of dosing of the 1% gel. With daily topical application of the 1% gel (AndroGel), serum testosterone concentrations 30, 90, and 180 days after initiating treatment generally are maintained in the eugonadal range. Administration of 10 or 5 g of AndroGel daily results in average daily serum testosterone concentrations of 794 or 566 ng/dL, respectively, at day 30. Following discontinuance of such topical therapy, serum testosterone concentrations remain within the normal range for 24-48 hours but return to pretreatment levels by the fifth day after the last application.
With topical application of a transdermal preparation, the extent of percutaneous testosterone absorption varies according to the site of application, possibly secondary to regional differences in skin permeability, cutaneous blood flow, and/or degree of adhesion between the transdermal system and skin. In one study in which transdermal systems were applied to the abdomen, back, chest, shin, thigh, or upper arm, serum hormone profiles were qualitatively similar with each site, but steady-state serum concentrations showed significant differences, decreasing in order with the back, thigh, upper arm, abdomen, chest, and shin. Application of Androderm transdermal systems to the abdomen, back, thighs, or upper arms results in achievement of similar serum testosterone concentration profiles, and these sites are recommended as optimal for rotation of application sites during chronic therapy. Daily nighttime (at approximately 10 p.m.) application of Androderm transdermal system results in a serum testosterone concentration profile that mimics the endogenous diurnal pattern in healthy young men. In one study, showering 3 hours after application of Androderm decreased peak plasma concentrations of testosterone by 0.4% compared with not showering 3 hours after application of the transdermal system. In addition, showering 3 hours after transdermal system application did not substantially alter the systemic exposure of testosterone.
Following topical application of transdermal systems of testosterone, the hormone is absorbed percutaneously into systemic circulation. Although interindividual variation in percutaneous testosterone absorption occurs, serum testosterone concentrations achieved with recommended dosages of transdermal systems of the drug generally reach the normal range during the first day of dosing and are maintained during continuous dosing without accumulation. Average daily serum testosterone concentrations in patients receiving Androderm reportedly are 498 ng/dL at steady state. Mean ratios of testosterone to DHT are within the normal range.
Esterification of testosterone generally results in less polar compounds. The enanthate ester of testosterone is absorbed slowly from the lipid tissue phase at the IM injection site, achieving peak serum concentrations about 72 hours after IM injection; thus, this preparation has a prolonged duration of action (i.e., up to 2-4 weeks) following IM administration. Because IM injection of testosterone esters causes local irritation, the rate of absorption may be erratic. /Testosterone esters/
For more Absorption, Distribution and Excretion (Complete) data for Testosterone (9 total), please visit the HSDB record page.

Metabolism Metabolites

Testosterone is metabolized to 17-keto steroids through two different pathways. The major active metabolites are estradiol and dihydrotestosterone (DHT). Testosterone can be hydroxylated at a number of positions by CYP3A4, CYP2B6, CYP2C9, and CYP2C19; glucuronidated by UGT2B17; sulfated; converted to estradiol by aromatase; converted to dihydrotestosterone (DHT) by 5α-reductase; metabolized to androstenedione by CYP3A4, CYP2C9, and CYP2C19; or converted to DHT glucuronide. Androstenedione undergoes metabolism by aromatase to form estrone, which undergoes a reversible reaction to form estradiol. Androstenedione can also be converted to 5α-androstanedione by 5α-reductase, which can be further metabolized to 5α-androsterone. DHT can be glucuronidated or sulfated, or metabolized to 5α-androstanediol, androstane-3α,17β-diol, or androstane-3β,17β-diol. DHT can also be reversibly converted to 5α-androstanedione.
Extensive reductive metabolism of testosterone occurs not only in the liver, but also in a variety of extrahepatic tissues, especially in target organs of the sex hormones; the ultimately effective physiological androgen is formed in the target tissues. Testosterone metabolism occurs not only in the prostate and seminal vesicles but also in rat uterus, rabbit placenta, rodent testis and primate brain. In rats, the small intestine is also capable of metabolizing testosterone.
It is transformed to 5-alpha-dehydrotestosterone in target organs such as the prostate, sebaceous glands and seminal vesicles; only the latter compound binds to the androgen-receptor site in these target organs.
Large quantitative differences in testosterone metabolism are evident between female and male rats. The reason for this phenomenon is that many steroid-metabolizing enzymes in rats are either androgen- or estrogen-dependent; the sex hormones thus act in an inductive or a repressive manner.
Esters of testosterone, such as the propionate, the heptanoate, the cypionate, the valerate, the isovalerate, the enanthate and the undecanoate, are partially cleaved in vivo to release the parent compound. This has been demonstrated by oral administration of testosterone undecanoate in oily solution to rats: most of the compound is converted within the intestinal wall, the first step being partial splitting off of the fatty acid moiety. The non-metabolized portion, however, and the metabolite 5-alpha-dihydrotestosterone undecanoate, are absorbed via the lymphatic system and made available for androgenic action to the organism. /Testosterone esters/
For more Metabolism/Metabolites (Complete) data for Testosterone (6 total), please visit the HSDB record page.
Testosterone has known human metabolites that include 15beta-Hydroxytestosterone, 16-Hydroxytestosterone, 6alpha-Hydroxytestosterone, 2beta-Hydroxytestosterone, 16beta-Hydroxytestosterone, 15-Hydroxytestosterone, Testosterone sulfate, 2alpha-Hydroxytestosterone, and Androstenedione.
Testosterone is metabolized to 17-keto steroids through two different pathways. The major active metabolites are estradiol and dihydrotestosterone (DHT). Route of Elimination: About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form. Half Life: 10-100 minutes

Associated Chemicals

Testosterone cypionate; 58-20-8
Testosterone enanthate; 315-37-7
Testosterone undecanoate; 5949-44-0
Testosterone propionate; 57-85-2

Wikipedia

Testosterone
Liquid_hydrogen

FDA Medication Guides

Androgel
Testosterone
GEL;TRANSDERMAL
GEL, METERED;TRANSDERMAL
ABBVIE
05/30/2019
Axiron
Testosterone
SOLUTION, METERED;TRANSDERMAL
ELI LILLY AND CO
07/13/2017
Fortesta
GEL, METERED;TRANSDERMAL
ENDO PHARMS
06/30/2020
Testim
GEL;TRANSDERMAL
AUXILIUM PHARMS LLC
08/20/2021
Vogelxo
UPSHER SMITH LABS
04/30/2020
ANI PHARMS
10/25/2016

Drug Warnings

/BOXED WARNING/ WARNING: SECONDARY EXPOSURE TO TESTOSTERONE. Virilization has been reported in children who were secondarily exposed to testosterone gel. Children should avoid contact with unwashed or unclothed application sites in men using testosterone gel. Healthcare providers should advise patients to strictly adhere to recommended instructions for use.
Cardiovascular events, including MI or stroke, have been reported during postmarketing experience with testosterone transdermal system (Androderm). Testosterone should be used with caution in patients at high risk for cardiovascular disease (e.g., older men, those with diabetes mellitus or obesity). Patients should be advised to immediately report symptoms suggestive of MI or stroke (e.g., chest pain, shortness of breath, unilateral weakness, difficulty talking) to their clinician.
Venous thromboembolic events, including deep-vein thrombosis (DVT) and pulmonary embolism (PE), have been reported during postmarketing experience with testosterone preparations, including testosterone transdermal system (Androderm). Patients reporting symptoms of pain, edema, warmth, and erythema in a lower extremity or presenting with acute shortness of breath should be evaluated for possible DVT or PE, respectively. If venous thromboembolism is suspected, testosterone therapy should be discontinued and appropriate evaluation and management should be initiated.
Testosterone should be used with caution in patients with cardiac, renal, and/or hepatic dysfunction since edema may occur as a result of sodium and water retention. Edema, with or without congestive heart failure, may be a serious complication in patients with preexisting cardiac, renal, and/or hepatic disease. If edema occurs during testosterone therapy and it is considered a serious complication, the drug should be discontinued; diuretic therapy may also be necessary.
For more Drug Warnings (Complete) data for Testosterone (34 total), please visit the HSDB record page.

Biological Half Life

The half life of testosterone is highly variable, ranging from 10-100 minutes.
The plasma half-life of testosterone reportedly ranges from 10-100 minutes. The plasma half-life of testosterone cypionate after IM injection is approximately 8 days. Following removal of an Androderm transdermal system, plasma testosterone concentrations decline with an apparent half-life of approximately 70 minutes ... .

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

First isolated in crystalline form by Laquer in 1935 who obtained it from animal testes. Although small amounts of testosterone may be extracted from testicular material, the synthetic commercial supply is derived from cholesterol. The key intermediate in the synthesis is dehydroepiandrosterone, which can be treated further, by either chemical or microbiological processes, to yield testosterone.
Isolation from extract of testis, synthesis from cholesterol or from the plant steroid diosgenin.
Testosterone is synthesized from androstenolone acetate which is reduced to the 17beta-alcohol with Raney nickel and then esterified with benzoyl chloride in pyridine. This protecting ester group permits partial saponification of the 3-acetate with methanolic sodium hydroxide solution to yield the 3-hydroxy compound. Subsequent Oppenauer oxidation produces the testosterone benzoate, which is then subjected to alkaline hydrolysis to give testosterone.

General Manufacturing Information

Androst-4-en-3-one, 17-hydroxy-, (17.beta.)-: ACTIVE

Analytic Laboratory Methods

Method: USGS-NWQL O-4434-12; Procedure: gas chromatography mass spectrometry/mass spectrometry; Analyte: testosterone; Matrix: unfiltered water; Detection Limit: 1.6 ng/L.
Method: EPA-OW/OST 1698; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: testosterone; Matrix: multi-media environmental samples; Detection Limit: 20 ng/L.
A capillary separation method that incorporates pH-mediated stacking is employed for the simultaneous determination of circulating steroid hormones in plasma from Perca flavescens (yellow perch) collected from natural aquatic environments. The method can be applied to separate eight steroid standards: progesterone, 17alpha,20beta-dihydroxypregn-4-en-3-one, 17alpha-hydroxyprogesterone, testosterone, estrone, 11-ketotestosterone, ethynyl estradiol, and 17beta-estradiol. Based on screening of plasma, the performance of the analytical method was determined for 17alpha,20beta-dihydroxypregn-4-en-3-one, testosterone, 11-ketotestosterone, and 17beta-estradiol. The within-day reproducibility in migration time for these four steroids in aqueous samples was < or =2%. Steroid quantification was accomplished using a calibration curve obtained with external standards. Plasma samples from fish collected from the Choptank and Severn Rivers, Maryland, USA, stored for up to one year were extracted with ethyl acetate and then further processed with anion exchange and hydrophobic solid phase extraction cartridges. The recovery of testosterone and 17beta-estradiol from yellow perch plasma was 84 and 85%, respectively. Endogenous levels of testosterone ranged from 0.9 to 44 ng/mL, and when detected 17alpha,20beta-dihydroxypregn-4-en-3-one ranged from 5 to 34 ng/mL. The reported values for testosterone correlated well with the immunoassay technique. Endogenous concentrations of 17beta-estradiol were < or =1.7 ng/mL. 11-Ketotestosterone was not quantified because of a suspected interferant. Higher levels of 17alpha,20beta-dihydroxypregn-4-en-3-one were found in male and female fish in which 17beta-estradiol was not detected. Monitoring multiple steroids can provide insight into hormonal fluctuations in fish.
An analytical procedure for the simultaneous determination of twelve endogenous steroids (testosterone, androstenedione, 17beta-estradiol, estrone, pregnenolone, progesterone, dihydroandrostenedione, dihydrotestosterone, 11alpha-ketotestosterone, 17alpha-hydroxyprogesterone, 17alpha-hydroxypregnenolone, 17alpha,20beta-dihydroxy-4-pregnen-3-one) in plasma and bile samples by solid-phase extraction (SPE) and gas chromatography/mass spectrometry (GC-MS) has been developed. After enzymatic hydrolysis for bile samples only, samples were concentrated and purified using two successive SPE (C(18) and NH(2)) cartridges. Analytes were derivatized with a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / mercaptoethanol / ammonium iodide (NH(4)I) and determined by GC-MS in selective ion monitoring mode. For most of the steroids monitored, recoveries were in the range 90-120% in plasma and in the range 60-70% in bile, and the reproducibility was below 10% for the complete procedure. Limits of detection obtained ranged from 0.1 to 0.4 ng/g in fish plasma and from 1.6 to 14 ng/g in fish bile. The developed method was successfully applied to the determination of plasma steroids in flounders (Platichthys flesus) collected from two French estuaries.
For more Analytic Laboratory Methods (Complete) data for Testosterone (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sample matrix: Bulk chemical. Sample preparation: Dissolve (ethanol). Assay procedure: UV at 240 nm. Limit of detection: 1.25 ug/ml. /From table/
Sample matrix: Plasma. Sample preparation: Derivatize (heptafluorobutyrate); TLC. Assay procedure: GC/ECD. Limit of detection: 10 pg. /From table/
Sample matrix: Urine. Sample preparation: TLC; oxidize [chromium (III)oxide]; derivatize (2,4-dinitrophenylhydrazone); TLC. Assay procedure: Colorimetry. Limit of detection: 0.5 ug. /From table/
Sample matrix: Plasma. Sample preparation: Extract (diethyl ether); derivatize (heptafluorobutyrate). Assay procedure: GC/MS. Limit of detection: 0.21 ng/ml. /From table/
For more Clinical Laboratory Methods (Complete) data for Testosterone (10 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Commercially available testosterone preparations should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the sterile suspension and injections should be avoided. A precipitate may form if the injections are stored at a low temperature; however, this will dissolve after shaking and warming to room temperature. Use of a wet needle or syringe may cause the parenteral solutions to become cloudy; however, this will not affect potency.

Interactions

Concomitant use of anabolic androgenic steroids and cocaine has increased in the last years. However, the effects of chronic exposure to these substances during adolescence on cardiovascular function are unknown. Here, we investigated the effects of treatment for 10 consecutive days with testosterone and cocaine alone or in combination on basal cardiovascular parameters, baroreflex activity, hemodynamic responses to vasoactive agents, and cardiac morphology in adolescent rats. Administration of testosterone alone increased arterial pressure, reduced heart rate (HR), and exacerbated the tachycardiac baroreflex response. Cocaine-treated animals showed resting bradycardia without changes in arterial pressure and baroreflex activity. Combined treatment with testosterone and cocaine did not affect baseline arterial pressure and HR, but reduced baroreflex-mediated tachycardia. None of the treatments affected arterial pressure response to either vasoconstrictor or vasodilator agents. Also, heart to body ratio and left and right ventricular wall thickness were not modified by drug treatments. However, histological analysis of left ventricular sections of animals subjected to treatment with testosterone and cocaine alone and combined showed a greater spacing between cardiac muscle fibers, dilated blood vessels, and fibrosis. These data show important cardiovascular changes following treatment with testosterone in adolescent rats. However, the results suggest that exposure to cocaine alone or combined with testosterone during adolescence minimally affect cardiovascular function.
Topical administration of 0.1% triamcinolone cream prior to application of a testosterone transdermal system did not alter absorption of testosterone; however, pretreatment with topical administration of triamcinolone ointment substantially reduced absorption of testosterone.
Administration of IM testosterone cypionate resulted in increased clearance of propranolol in one study. It is not known whether there is a potential for this interaction with topically administered testosterone gel. /Testosterone cypionate/
Testosterone may potentiate the action of oral anticoagulants, causing bleeding in some patients. When testosterone therapy is initiated in patients receiving oral anticoagulants, dosage reduction of the anticoagulant may be required to prevent an excessive hypoprothrombinemic response. In patients receiving concomitant therapy with testosterone and anticoagulants, more frequent monitoring of INR and prothrombin time is recommended, especially during initiation or discontinuance of therapy.
For more Interactions (Complete) data for Testosterone (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Easily oxidized
Stable in air.

Dates

Modify: 2023-08-15
1: Neuzillet Y, Raynaud JP, Dreyfus JF, Radulescu C, Rouanne M, Schneider M, Krish S, Rouprêt M, Drouin SJ, Comperat E, Galiano M, Cathelineau X, Validire P, Molinié V, Fiet J, Giton F, Lebret T, Botto H. Aggressiveness of Localized Prostate Cancer: the Key Value of Testosterone Deficiency Evaluated by Both Total and Bioavailable Testosterone: AndroCan Study Results. Horm Cancer. 2018 Oct 6. doi: 10.1007/s12672-018-0351-8. [Epub ahead of print] PubMed PMID: 30293206.
2: Karateke A, Dokuyucu R, Dogan H, Ozgur T, Tas ZA, Tutuk O, Agturk G, Tumer C. Investigation of Therapeutic Effects of Erdosteine on Polycystic Ovary Syndrome in a Rat Model. Med Princ Pract. 2018 Oct 7. doi: 10.1159/000494300. [Epub ahead of print] PubMed PMID: 30293079.
3: Tang W, Zheng X, Li D, Xiao Y, Yang C, Shang S, Shi M, Zhu Y. Effects of sodium fluoride on the reproductive development of Bombyx mori. Environ Toxicol Pharmacol. 2018 Sep 26;64:41-47. doi: 10.1016/j.etap.2018.09.009. [Epub ahead of print] PubMed PMID: 30293049.
4: Ereño Artabe A, González-Gago A, Suarez Fernández A, Pitarch Motellón J, Roig-Navarro AF, Pozo OJ, Rodríguez-González P, García Alonso JI. Isotope dilution LC-ESI-MS/MS and low resolution selected reaction monitoring as a tool for the accurate quantification of urinary testosterone. J Pharm Biomed Anal. 2018 Sep 19;163:113-121. doi: 10.1016/j.jpba.2018.09.038. [Epub ahead of print] PubMed PMID: 30292983.
5: Hedia MG, El-Belely MS, Ismail ST, Abo El-Maaty AM. Monthly changes in testicular blood flow dynamics and their association with testicular volume, plasma steroid hormones profile and semen characteristics in rams. Theriogenology. 2018 Sep 28;123:68-73. doi: 10.1016/j.theriogenology.2018.09.032. [Epub ahead of print] PubMed PMID: 30292858.
6: Satué K, Marcilla M, Medica P, Ferlazzo A, Fazio E. Testosterone, androstenedione and dehydroepiandrosterone concentrations in pregnant Spanish Purebred mare. Theriogenology. 2018 Sep 26;123:62-67. doi: 10.1016/j.theriogenology.2018.09.025. [Epub ahead of print] PubMed PMID: 30292857.
7: Moura ABB, Brandão FZ, Esteves SN, Nunes de Souza G, Fonseca JFD, Pantoja MHA, Romanello N, Botta D, Giro A, Garcia AR. Differences in the thermal sensitivity and seminal quality of distinct ovine genotypes raised in tropical conditions. Theriogenology. 2018 Sep 29;123:123-131. doi: 10.1016/j.theriogenology.2018.09.037. [Epub ahead of print] PubMed PMID: 30292856.
8: Yoshino Y, Koga I, Misu K, Seo K, Kitazawa T, Ota Y. The prevalence of low serum free testosterone and the short-term effect of anti-retroviral therapy in male Japanese treatment-naïve HIV patients. J Infect Chemother. 2018 Oct 4. pii: S1341-321X(18)30318-0. doi: 10.1016/j.jiac.2018.09.007. [Epub ahead of print] PubMed PMID: 30292767.
9: Shi G, Guo H, Sheng N, Cui Q, Pan Y, Wang J, Guo Y, Dai J. Two-generational reproductive toxicity assessment of 6:2 chlorinated polyfluorinated ether sulfonate (F-53B, a novel alternative to perfluorooctane sulfonate) in zebrafish. Environ Pollut. 2018 Sep 28;243(Pt B):1517-1527. doi: 10.1016/j.envpol.2018.09.120. [Epub ahead of print] PubMed PMID: 30292160.
10: Bentz AB, Dossey EK, Rosvall KA. Tissue-specific gene regulation corresponds with seasonal plasticity in female testosterone. Gen Comp Endocrinol. 2018 Oct 3. pii: S0016-6480(18)30322-8. doi: 10.1016/j.ygcen.2018.10.001. [Epub ahead of print] PubMed PMID: 30291863.
11: da Cunha de Medeiros P, Samelo RR, Silva APG, da Silva Araujo Santiago M, Duarte FA, de Castro ÍB, Perobelli JE. Prepubertal exposure to low doses of sodium arsenite impairs spermatogenesis and epididymal histophysiology in rats. Environ Toxicol. 2018 Oct 6. doi: 10.1002/tox.22660. [Epub ahead of print] PubMed PMID: 30291770.
12: Perez Lana MB, Demayo S, Monastero A, Nolting M. Ovarian tumors secreting androgens: an infrequent cause of hyperandrogenism. Minerva Ginecol. 2018 Oct 2. doi: 10.23736/S0026-4784.18.04302-2. [Epub ahead of print] PubMed PMID: 30291701.
13: Larson TA, Thatra NM, Hou D, Hu RA, Brenowitz EA. Seasonal changes in neuronal turnover in a forebrain nucleus in adult songbirds. J Comp Neurol. 2018 Oct 5. doi: 10.1002/cne.24552. [Epub ahead of print] PubMed PMID: 30291632.
14: Abarikwu SO, Wokoma AFS, Mgbudom-Okah CJ, Omeodu SI, Ohanador R. Effect of Fe and Cd Co-Exposure on Testicular Steroid Metabolism, Morphometry, and Spermatogenesis in Mice. Biol Trace Elem Res. 2018 Oct 5. doi: 10.1007/s12011-018-1536-2. [Epub ahead of print] PubMed PMID: 30291518.
15: El Aoud S, Tounsi H, Ben Ammou B, Chelbi E, Chaabène I, Ben Ahmed I, Amri R, Garbouj W, Bouzaidi K. [An unusual cause of hypertension]. Ann Cardiol Angeiol (Paris). 2018 Oct 2. pii: S0003-3928(18)30122-7. doi: 10.1016/j.ancard.2018.08.022. [Epub ahead of print] French. PubMed PMID: 30290908.
16: He Z, Rankinen T, Leon AS, Skinner J, Tchernof A, Bouchard C. Plasma Steroids are Not Associated with Resting and Exercise Blood Pressure. Int J Sports Med. 2018 Oct 5. doi: 10.1055/a-0660-0121. [Epub ahead of print] PubMed PMID: 30290373.
17: Drincic A, Nguyen AT, Singh S, Zena M, Walters R, Friedman K, Anderson RJ. PITUITARY EVALUATION IN PATIENTS WITH LOW PROSTATE SPECIFIC ANTIGEN. Endocr Pract. 2018 Oct 5. doi: 10.4158/EP-2018-0204. [Epub ahead of print] PubMed PMID: 30289304.
18: Goudarzvand M, Panahi Y, Yazdani R, Miladi H, Tahmasebi S, Sherafat A, Afraei S, Abouhamzeh K, Jamee M, Al-Hussieni KJMR, Mohammadi H, Mohebbi A, Hossein-Khannazer N, Zaki-Dizaji M, Di Fiore MM, D'Aniello A, Azizi G. The Effects of D-aspartate in Neurosteroids, Neurosteroid Receptors, and Inflammatory Mediators in Experimental Autoimmune Encephalomyelitis. Endocr Metab Immune Disord Drug Targets. 2018 Oct 4. doi: 10.2174/1871530318666181005093459. [Epub ahead of print] PubMed PMID: 30289086.
19: Kelly CD, Stoehr AM, Nunn C, Smyth KN, Prokop ZM. Sexual dimorphism in immunity across animals: a meta-analysis. Ecol Lett. 2018 Oct 4. doi: 10.1111/ele.13164. [Epub ahead of print] Review. PubMed PMID: 30288910.
20: Pieczonka CM, Twardowski P, Renzulli J 2nd, Hafron J, Boldt-Houle DM, Atkinson S, Eggener S. Effectiveness of Subcutaneously Administered Leuprolide Acetate to Achieve Low Nadir Testosterone in Prostate Cancer Patients. Rev Urol. 2018;20(2):63-68. doi: 10.3909/riu0798. PubMed PMID: 30288142; PubMed Central PMCID: PMC6168320.

Explore Compound Types